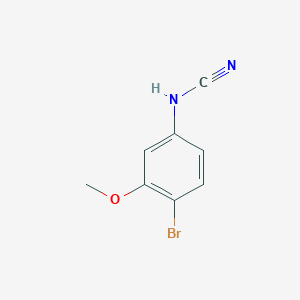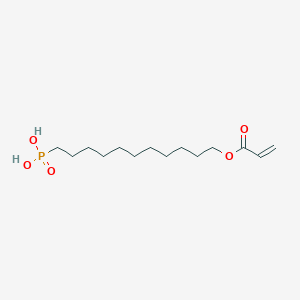
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridine ring substituted with an isopropoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the pyridine core: Starting from a suitable pyridine precursor, the core structure is constructed through various organic reactions such as nucleophilic substitution or cyclization.
Introduction of the isopropoxy group: The isopropoxy group can be introduced via an etherification reaction using isopropanol and an appropriate activating agent.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
化学反应分析
Types of Reactions
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE would depend on its specific biological target. Generally, such compounds might:
Bind to receptors: Interact with specific receptors on cell surfaces to modulate signaling pathways.
Inhibit enzymes: Block the activity of enzymes involved in critical biochemical processes.
Disrupt cellular functions: Interfere with cellular processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyridine: Lacks the isopropoxy group but shares the piperazine and pyridine core.
6-(4-Methylpiperazin-1-yl)-4-methoxypyridin-3-amine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C13H22N4O |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
6-(4-methylpiperazin-1-yl)-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C13H22N4O/c1-10(2)18-12-8-13(15-9-11(12)14)17-6-4-16(3)5-7-17/h8-10H,4-7,14H2,1-3H3 |
InChI 键 |
CRMKMMOMVSKZRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=NC=C1N)N2CCN(CC2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8753797.png)








![4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE](/img/structure/B8753857.png)
![5-Phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine](/img/structure/B8753860.png)
